Chloromethyl 9-chlorodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 9-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, specifically the chloromethyl ester of 9-chlorodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 9-chlorodecanoate can be synthesized through the chloromethylation of 9-chlorodecanoic acid. One common method involves the reaction of 9-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it a practical method for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 9-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Derivatives such as azides, thiocyanates, and amines.
Hydrolysis: 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chloromethyl 9-chlorodecanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound can be used as a derivatization reagent for the analysis of carboxylic acids in environmental and food samples.
Mechanism of Action
The mechanism of action of chloromethyl 9-chlorodecanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 9-chlorododecanoate: This compound has a similar structure but with a longer carbon chain (C13H24Cl2O2).
Chloromethyl 9-chlorooctanoate: Another similar compound with a shorter carbon chain (C9H16Cl2O2).
Uniqueness
Chloromethyl 9-chlorodecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chlorodecanoate functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial chemistry.
Properties
CAS No. |
80418-86-6 |
---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 9-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-10(13)7-5-3-2-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI Key |
KPSTVHFMJIDEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.